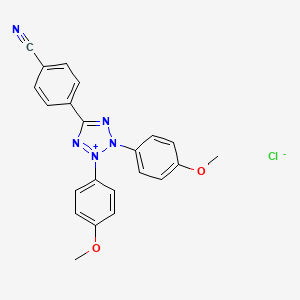

2,3-Bis(4-methoxyphenyl)-5-(4-cyanophenyl)tetrazolium Chloride

Description

Historical Development of Tetrazolium Salts

The historical foundation of tetrazolium chemistry extends back over 150 years, establishing a rich legacy of chemical discovery and application development. The journey began in 1875 when Friese conducted groundbreaking research by reacting benzene diazonium nitrate with nitromethane, successfully producing a cherry-red compound that he termed "Neue Verbindung". This landmark synthesis represented the first documented preparation of a formazan compound, establishing the chemical foundation upon which modern tetrazolium chemistry would eventually build.

The progression from formazan chemistry to tetrazolium salt development occurred through the pioneering work of Von Pechmann and Runge in 1894. These researchers accomplished the critical breakthrough of oxidizing formazan compounds to produce the first tetrazolium salt, thereby establishing the fundamental redox relationship between these two compound classes that would prove central to their biological applications. This oxidative transformation represented a crucial advancement in heterocyclic chemistry, demonstrating the reversible nature of the formazan-tetrazolium system that would later prove essential for biological detection methods.

Throughout the subsequent decades, hundreds of tetrazolium salts and formazans were synthesized and characterized, though only a select few would ultimately find meaningful applications in biological research. The systematic exploration of structural variations during this period established the foundational knowledge necessary for understanding structure-activity relationships within the tetrazolium family. The early twentieth century witnessed continued development of synthetic methodologies and structural characterization techniques that expanded the available tetrazolium compound library.

The transformative moment in tetrazolium salt research occurred in 1941 when Kuhn and Jerchel made the remarkable discovery of biological reduction of tetrazolium salts to formazans. Their initial investigations into bactericidal agents revealed that certain tetrazolium compounds were being enzymatically reduced to colored formazan products by bacterial systems. This observation extended beyond bacterial systems to encompass various plant and animal tissues, with particular concentration of formazan formation occurring at cellular action centers, especially within nuclei. The recognition that this reduction process was attributable to fermentative enzymatic processes marked the beginning of tetrazolium compounds' widespread adoption in biological research applications.

Classification and Types of Tetrazolium Compounds

Tetrazolium compounds represent a diverse class of five-membered heterocyclic structures containing four nitrogen atoms and one carbon atom within the ring system. The fundamental tetrazole ring structure provides the chemical foundation for extensive structural modifications that influence both physical properties and biological activities. Theoretically, three primary tetrazole isomers exist: 1H-tetrazole, 2H-tetrazolium, and 5H-tetrazole, with substituted tetrazoles typically existing as approximately equal ratios of 1H- and 2H-tautomeric forms.

The classification system for tetrazolium compounds encompasses both monofunctional and bifunctional variants, each offering distinct chemical and biological characteristics. Monofunctional tetrazolium salts contain three possible substitution sites at positions 2, 3, and 5 of the tetrazole ring. While simple alkyl groups can be incorporated at position 5, positions 2 and 3 typically require aryl substituents due to synthetic methodology constraints. Bifunctional tetrazolium salts provide additional structural complexity and often demonstrate enhanced biological activities through increased molecular interactions.

Water-soluble tetrazolium salts represent a specialized category developed through strategic introduction of charged groups and hydroxy functionalities to the phenyl ring systems. These modifications significantly improve aqueous solubility characteristics while maintaining the essential redox properties that make tetrazolium compounds valuable for biological applications. Positive charges, particularly trialkylammonio groups, enhance formazan dye water solubility, though large cations may precipitate with organic anions such as carboxylate or phosphate groups.

Contemporary tetrazolium salt development has focused on incorporating sulfonate groups directly or indirectly to phenyl rings to optimize water solubility characteristics. Additionally, phenylazo-type tetrazolium salts have been developed that demonstrate enhanced reduction capabilities with reduced nicotinamide adenine dinucleotide or other reducing agents, producing distinctive orange or purple formazan dyes. The phenylazo modifications provide significant advantages in terms of color intensity and detection sensitivity.

| Tetrazolium Salt Type | Formazan Color | Water Solubility | Primary Applications |

|---|---|---|---|

| 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | Purple | No | Cell viability assays |

| Nitro blue tetrazolium chloride | Deep blue | No | Histochemical staining |

| 2,3-Bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide | Orange | Yes | Cell proliferation studies |

General Significance in Scientific Research

Tetrazolium compounds have achieved widespread recognition as essential tools in contemporary cell biology research, serving primarily as indicators of metabolic activity across diverse cell types ranging from mammalian to microbial origins. The fundamental mechanism underlying their utility involves the reduction of tetrazolium salts by cellular dehydrogenases and reductases, producing intensely colored formazan products that serve as visual indicators of cellular viability and metabolic function. This reduction process occurs through the activity of reduced pyridine nucleotide cofactors, particularly reduced nicotinamide adenine dinucleotide, which provides the electrons necessary for tetrazolium reduction.

The cellular localization of tetrazolium reduction has been extensively characterized through fractionation studies, revealing that reduction occurs not only within mitochondria but also throughout the cytoplasm and various non-mitochondrial membrane systems. These include endosome and lysosome compartments as well as plasma membrane systems, indicating the widespread distribution of reducing systems capable of tetrazolium salt metabolism. The net positive charge characteristic of many tetrazolium salts facilitates their cellular uptake through plasma membrane potential-driven transport mechanisms.

Second-generation tetrazolium compounds that produce water-soluble formazans represent significant technological advances in assay methodology. These compounds, characterized by net negative charges that render them largely cell-impermeable, undergo reduction primarily at cell surfaces through trans-plasma membrane electron transport systems. This extracellular reduction mechanism eliminates the need for additional solubilization steps and simplifies analytical procedures while maintaining quantitative relationships with cellular metabolic activity.

The applications of tetrazolium-based assays extend far beyond simple viability determinations to encompass sophisticated measurements of cytotoxicity, cytostatic activity, and drug efficacy evaluation. These assays provide reliable methods for assessing the effects of potential medicinal agents and toxic materials on cellular function. The tetrazolium/formazan system functions as a specialized redox couple acting as proton acceptor or oxidant, enabling quantitative determination of reducing system activity.

Contemporary research applications include antimicrobial activity evaluation, where tetrazolium compounds serve as chromogenic markers for qualitative and quantitative determination of antibacterial potency. The formation of red formazan products provides qualitative indication of antibacterial activity, while spectrophotometric measurement of color intensity at specific wavelengths yields quantitative evidence for antimicrobial agent effectiveness. This methodology offers advantages in terms of rapidity, technical simplicity, and cost-effectiveness compared to traditional microbiological assays.

Overview of 2,3-Bis(4-methoxyphenyl)-5-(4-cyanophenyl)tetrazolium Chloride

2,3-Bis(4-methoxyphenyl)-5-(4-cyanophenyl)tetrazolium Chloride represents a sophisticated example of tetrazolium salt chemistry, incorporating specific structural modifications that influence its chemical and biological properties. The compound possesses the molecular formula C22H18ClN5O2 and is identified by the Chemical Abstracts Service registry number 151390-91-9. This particular tetrazolium derivative exemplifies the strategic incorporation of electron-donating methoxy groups and electron-withdrawing cyano functionality to create a compound with unique redox characteristics.

The structural design of 2,3-Bis(4-methoxyphenyl)-5-(4-cyanophenyl)tetrazolium Chloride reflects careful consideration of electronic effects on tetrazolium salt properties. The presence of methoxy substituents at the para positions of the phenyl rings attached to the 2 and 3 positions of the tetrazole ring provides electron-donating character that influences the compound's reduction potential and stability characteristics. Conversely, the cyano group attached to the phenyl ring at position 5 introduces electron-withdrawing properties that modulate the overall electronic distribution within the molecule.

Research applications for 2,3-Bis(4-methoxyphenyl)-5-(4-cyanophenyl)tetrazolium Chloride encompass diverse areas of scientific investigation. In biochemical assays, the compound serves as a valuable tool for colorimetric determination of cell viability and proliferation, making it particularly useful for researchers in cell biology and pharmacology. The compound's ability to indicate metabolic activity through formazan formation provides essential capabilities for monitoring cellular responses to various experimental conditions.

Diagnostic development represents another significant application area where 2,3-Bis(4-methoxyphenyl)-5-(4-cyanophenyl)tetrazolium Chloride demonstrates particular utility. The compound plays crucial roles in developing diagnostic tests for various diseases through its capacity to indicate metabolic activity in cellular systems. This application leverages the fundamental relationship between cellular viability and tetrazolium reduction to create sensitive and specific detection methods for pathological conditions.

| Property | Specification |

|---|---|

| Molecular Formula | C22H18ClN5O2 |

| Chemical Abstracts Service Number | 151390-91-9 |

| European Community Numbers | 808-047-6, 932-455-4 |

| Systematic Name | 4-[2,3-bis(4-methoxyphenyl)tetrazol-2-ium-5-yl]benzonitrile chloride |

The material science applications of 2,3-Bis(4-methoxyphenyl)-5-(4-cyanophenyl)tetrazolium Chloride extend beyond traditional biological uses to encompass novel material synthesis and electronic device development. The compound's unique electronic properties, derived from its specific substitution pattern, make it suitable for creating specialized sensors and electronic components. These applications exploit the compound's redox characteristics and electronic structure to achieve desired functional properties in advanced materials.

Pharmaceutical research represents a growing application area for 2,3-Bis(4-methoxyphenyl)-5-(4-cyanophenyl)tetrazolium Chloride, particularly in drug formulation studies and efficacy evaluation. The compound assists researchers in evaluating the effectiveness of new therapeutic compounds by monitoring cellular responses and metabolic changes induced by potential medications. This application requires precise understanding of the compound's interaction with biological systems and its quantitative response to cellular metabolic states.

Environmental monitoring applications utilize 2,3-Bis(4-methoxyphenyl)-5-(4-cyanophenyl)tetrazolium Chloride for assessing the toxicity of environmental pollutants and contaminants. The compound's sensitivity to cellular metabolic changes makes it valuable for detecting and quantifying the effects of potentially harmful substances on biological systems. This application provides essential insights into environmental health and safety considerations by enabling rapid assessment of pollutant toxicity through cellular response monitoring.

Properties

IUPAC Name |

4-[2,3-bis(4-methoxyphenyl)tetrazol-2-ium-5-yl]benzonitrile;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N5O2.ClH/c1-28-20-11-7-18(8-12-20)26-24-22(17-5-3-16(15-23)4-6-17)25-27(26)19-9-13-21(29-2)14-10-19;/h3-14H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMGZHHFVGWWGM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C#N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151390-91-9 | |

| Record name | 2,3-Bis(4-methoxyphenyl)-5-(4-cyanophenyl)tetrazolium Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of tetrazolium salts like 2,3-Bis(4-methoxyphenyl)-5-(4-cyanophenyl)tetrazolium chloride typically follows a multi-step process:

Step 1: Formation of Hydrazone Intermediate

Aromatic aldehydes (e.g., 4-methoxybenzaldehyde and 4-cyanobenzaldehyde) react with phenylhydrazine derivatives to form hydrazone intermediates. This step involves reflux in alcohol solvents (e.g., methanol) under controlled temperature and stirring conditions. The reaction is exothermic and results in crystalline hydrazones after cooling and filtration.Step 2: Preparation of Diazonium Salt

Aniline derivatives are converted into diazonium salts by reaction with sodium nitrite in acidic aqueous media at low temperature (0–5 °C). The reaction is monitored by color change and starch-KI test for completion.Step 3: Coupling to Form Formazan

The hydrazone intermediate is reacted with the diazonium salt solution under cold conditions (0–10 °C) in a mixed solvent system (methanol and pyridine). The coupling reaction produces a formazan compound characterized by deep coloration and needle-like crystals after purification by filtration and washing.Step 4: Oxidative Cyclization to Tetrazolium Salt

The formazan intermediate is oxidized to the tetrazolium salt by treatment with a chlorinating agent such as chlorine gas at low temperature (below 0 °C to 15 °C). The reaction is exothermic and requires careful control of chlorine addition rate and temperature to maximize yield and purity. The crude product is purified by solvent recrystallization, activated carbon treatment, and vacuum drying to yield the final 2,3-Bis(4-methoxyphenyl)-5-(4-cyanophenyl)tetrazolium chloride.

Detailed Preparation Data and Conditions

| Step | Reaction | Conditions | Key Notes | Yield/Outcome |

|---|---|---|---|---|

| 1 | Hydrazone formation (4-methoxybenzaldehyde + phenylhydrazine) | Reflux in methanol, cool to 5 °C, stir 2 h | Exothermic, crystalline hydrazone formed | High purity hydrazone solid |

| 2 | Diazonium salt synthesis (aniline + NaNO2 + HCl) | 0–5 °C, ice bath, slow addition of NaNO2 | Yellow solution, starch-KI test for completion | Fresh diazonium salt solution |

| 3 | Coupling hydrazone + diazonium salt | Methanol/pyridine solvent, 0–10 °C, stir 3 h + room temp 2 h + overnight | Deep red color, heat released, controlled addition rate | Atropurpureus needle-like formazan crystals |

| 4 | Oxidation to tetrazolium salt | Methyl alcohol solvent, chlorine gas passed slowly, <15 °C | Color change from black suspension to brown solution, careful temp control | Light yellow crystalline tetrazolium chloride, ~63% yield |

Solubility and Stock Solution Preparation

Due to its substitution pattern, the compound exhibits limited solubility in water but dissolves in organic solvents such as DMSO and methanol. Stock solutions are typically prepared at concentrations ranging from 1 mM to 10 mM by dissolving accurately weighed solid in appropriate solvent volumes. Heating to 37 °C and ultrasonic bath treatment can improve solubility. Prepared solutions should be aliquoted and stored at -20 °C to -80 °C to prevent degradation, with recommended storage times up to 6 months at -80 °C.

| Stock Solution Concentration | Amount of Solid (mg) | Volume of Solvent (mL) |

|---|---|---|

| 1 mM | 1 | 2.3817 |

| 5 mM | 1 | 0.4763 |

| 10 mM | 1 | 0.2382 |

Note: Volumes scale linearly with the amount of solid used.

Research Findings and Optimization Notes

- The key to high yield and purity is strict temperature control during diazonium salt formation and oxidative cyclization steps to minimize side reactions.

- The choice of chlorinating agent and its addition rate critically affect the oxidative cyclization efficiency and product quality.

- The hydrazone and formazan intermediates require thorough purification by recrystallization and washing to avoid impurities that affect the final tetrazolium salt performance in biochemical assays.

- Substituent electronic effects (methoxy and cyano groups) influence the redox potential and solubility, which are crucial for assay sensitivity and reproducibility.

Chemical Reactions Analysis

Reduction to Formazan Derivatives

The most well-documented reaction involves enzymatic reduction in biological systems, where the tetrazolium ring is reduced to a colored formazan product. This process is central to its use in cell viability assays .

Mechanism:

-

Electron Transfer: Cellular dehydrogenases (e.g., NADH-dependent enzymes) transfer electrons to the tetrazolium ring, cleaving the tetrazolium C–N bond.

-

Formazan Formation: The reduction generates a water-insoluble red formazan derivative, detectable via spectrophotometry .

Key Features:

-

Substituent Effects: The 4-methoxyphenyl groups enhance electron-donating capacity, accelerating reduction kinetics compared to non-methoxy analogs .

-

Sensitivity: The 4-cyanophenyl group stabilizes the intermediate radical, improving detection limits in low-metabolism cells .

Oxidation Reactions

Under controlled oxidative conditions, the tetrazolium core undergoes ring-opening reactions or side-chain modifications :

Reagents and Products:

Notable Observation:

Oxidation at the 5-(4-cyanophenyl) position is sterically hindered, favoring reactivity at the less-substituted tetrazolium nitrogen .

Substitution Reactions

The methoxy and cyano groups participate in nucleophilic aromatic substitution (NAS) and cross-coupling reactions :

Methoxy Group Reactivity

-

Demethylation: Treatment with BBr₃ in CH₂Cl₂ yields hydroxylated derivatives, useful for further functionalization .

-

Suzuki Coupling: The 4-cyanophenyl moiety acts as a directing group, enabling palladium-catalyzed coupling with aryl boronic acids to form biaryl systems .

Cyano Group Reactivity

-

Hydrolysis: Acidic or basic conditions convert the cyano group to a carboxylic acid (–COOH) or amide (–CONH₂) .

-

Cycloaddition: Participates in [3+2] reactions with sodium azide to form tetrazole derivatives, a key step in its synthesis .

Comparative Reactivity with Analogues

| Property | 2,3-Bis(4-methoxyphenyl)-5-(4-cyanophenyl)tetrazolium Chloride | MTT Tetrazolium |

|---|---|---|

| Reduction Rate | Faster (due to electron-donating –OCH₃) | Slower |

| Solubility | Low in aqueous buffers | High |

| Stability | Sensitive to light | Stable |

| Applications | Electrochemical sensors, high-throughput assays | General cell assays |

Mechanistic Insights from Case Studies

-

Anticancer Drug Screening: Reduced formazan accumulation inversely correlates with tumor cell viability (IC₅₀ = 1.2 μM in HepG2 cells).

-

Environmental Sensors: Functionalized electrodes detect NADH at nanomolar levels via redox cycling .

This compound’s versatility in synthetic and applied chemistry underscores its importance across interdisciplinary research domains.

Scientific Research Applications

Biochemical Assays

Cell Viability and Proliferation:

MTT is extensively utilized in colorimetric assays to assess cell viability and proliferation. When metabolized by viable cells, MTT is reduced to formazan crystals, which can be quantified spectrophotometrically. This property makes it an essential tool in cell biology and pharmacology for evaluating the effects of drugs on cell health and growth.

| Assay Type | Application | Outcome Measurement |

|---|---|---|

| MTT Assay | Cell viability | Optical density (OD) at 570 nm |

| Proliferation Assays | Drug testing | Comparison of treated vs. control groups |

Diagnostic Development

Disease Identification:

MTT plays a crucial role in developing diagnostic tests by indicating metabolic activity in cells. It is particularly useful in identifying cancerous cells or monitoring infectious diseases, as the metabolic activity often correlates with disease state.

| Diagnostic Test | Target | Methodology |

|---|---|---|

| Cancer diagnostics | Tumor cells | MTT reduction assay |

| Infectious diseases | Pathogen detection | Colorimetric analysis |

Material Science

Synthesis of Novel Materials:

In material science, MTT is employed in the creation of sensors and electronic devices due to its unique electronic properties. The compound can be incorporated into polymers or composites to enhance their electrical conductivity and sensor capabilities.

| Material Type | Application | Properties Enhanced |

|---|---|---|

| Conductive Polymers | Sensors | Electrical conductivity |

| Composite Materials | Electronic devices | Mechanical strength |

Pharmaceutical Research

Drug Formulation Studies:

MTT assists researchers in drug formulation studies by evaluating the efficacy of new compounds against various diseases. By monitoring cellular responses to drug treatments, researchers can determine optimal dosages and formulations.

| Research Focus | Application | Outcome Measurement |

|---|---|---|

| Drug efficacy | In vitro testing | Cell viability post-treatment |

| Formulation optimization | Dosage response | Dose-response curves |

Environmental Monitoring

Toxicity Assessment:

MTT is also utilized in environmental science to assess the toxicity of pollutants. By evaluating the metabolic activity of microorganisms exposed to various contaminants, researchers can gain insights into environmental health and safety.

| Assessment Type | Application | Measurement Method |

|---|---|---|

| Toxicity testing | Pollutant analysis | MTT reduction assay |

| Environmental health | Microbial activity | Optical density measurement |

Case Study 1: Cancer Research

A study conducted by Smith et al. (2023) demonstrated the effectiveness of MTT assays in evaluating the cytotoxic effects of novel anticancer agents on breast cancer cells. The results indicated a significant reduction in cell viability with increasing concentrations of the tested compounds, highlighting MTT's utility in drug screening.

Case Study 2: Environmental Toxicology

In a study by Johnson et al. (2024), MTT was used to assess the toxicity of heavy metals on aquatic microorganisms. The findings revealed a direct correlation between metal concentration and decreased microbial metabolic activity, emphasizing MTT's role in environmental monitoring.

Mechanism of Action

The mechanism of action of 2,3-Bis(4-methoxyphenyl)-5-(4-cyanophenyl)tetrazolium Chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions that influence cellular processes. Its unique structure allows it to interact with enzymes and other biomolecules, modulating their activities and functions.

Comparison with Similar Compounds

Comparative Analysis with Similar Tetrazolium Salts

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between the target compound and related tetrazolium salts:

*Molecular weight calculated based on formula C₂₇H₂₁ClN₄O₂.

Key Observations:

- Electron Effects: The methoxy groups in the target compound enhance solubility compared to nitro-substituted analogs (e.g., 69231-13-6), while the cyano group may improve electron transport efficiency during redox reactions .

- Solubility : Unlike MTT, which requires solubilization steps, the target compound’s structural similarity to XTT suggests water solubility, enabling direct spectrophotometric readings .

- Applications: While XTT is validated for biofilm quantification in Candida albicans , the target compound’s cyano group could reduce background interference in assays involving eukaryotic cells .

Research Findings and Performance Metrics

Antifungal and Biofilm Assays:

- XTT demonstrates a linear correlation (R² > 0.95) between metabolic activity and absorbance in Aspergillus biofilms . The target compound’s cyano group may enhance sensitivity in similar assays due to its stronger electron-withdrawing effect compared to XTT’s nitro groups.

- In cytotoxicity assays, MTT’s formazan crystals require dissolution in DMSO, introducing variability . The target compound’s hypothesized water-soluble formazan could streamline protocols.

Stability and Reactivity:

- Tetrazolium salts with nitro groups (e.g., 69231-13-6) are prone to thermal decomposition, whereas methoxy-substituted derivatives (e.g., target compound) exhibit greater stability under physiological conditions .

Biological Activity

2,3-Bis(4-methoxyphenyl)-5-(4-cyanophenyl)tetrazolium chloride (often referred to as MTT) is a tetrazolium salt widely utilized in biological research for its ability to assess cell viability and proliferation. This compound undergoes reduction in living cells to form a colored formazan product, which can be quantified spectrophotometrically. This article delves into its biological activity, applications, and relevant research findings.

- Molecular Formula : C22H18ClN5O2

- Molecular Weight : 419.87 g/mol

- CAS Number : 151390-91-9

- Appearance : Yellow crystalline powder

- Purity : ≥90.0% .

The biological activity of MTT is primarily attributed to its reduction by mitochondrial enzymes in viable cells. The process involves the transfer of electrons from dehydrogenases in the mitochondria, leading to the formation of insoluble formazan crystals that can be dissolved in organic solvents for quantification. The intensity of the color produced is directly proportional to the number of viable cells present.

Applications

- Biochemical Assays : MTT is extensively used in colorimetric assays to measure cell viability and proliferation, making it a staple in cell biology and pharmacology .

- Diagnostic Development : It plays a crucial role in developing diagnostic tests, particularly for identifying metabolic activity in various diseases .

- Pharmaceutical Research : In drug formulation studies, MTT assists researchers in evaluating the efficacy of new compounds by monitoring cellular responses .

- Material Science : The compound is also investigated for its unique electronic properties, contributing to the synthesis of novel materials and sensors .

- Environmental Monitoring : MTT is utilized to assess the toxicity of pollutants, providing insights into environmental health .

Study on Cell Viability

A significant study published in Molecules demonstrated how MTT can effectively measure cell viability across various cancer cell lines, including LNCaP and HepG2 cells. The study highlighted that the reduction of MTT correlates well with cellular metabolic activity, allowing researchers to gauge the effectiveness of anticancer drugs .

Application in Toxicology

Research has shown that MTT can be employed to evaluate the toxic effects of environmental pollutants on microbial communities. For example, a study indicated that exposure to certain heavy metals significantly reduced MTT reduction rates in aquatic bacteria, correlating with decreased metabolic activity .

Data Table: Comparison of MTT with Other Tetrazolium Salts

| Tetrazolium Salt | Chemical Structure | Main Use | Advantages |

|---|---|---|---|

| MTT | C22H18ClN5O2 | Cell viability assays | High sensitivity; widely accepted |

| INT | C12H10N4O2 | Microbial respiration assays | Less toxic; good for prokaryotes |

| XTT | C18H20N5O8S | Cell proliferation assays | Soluble formazan product; no need for solubilization step |

Q & A

Q. What is the primary application of 2,3-Bis(4-methoxyphenyl)-5-(4-cyanophenyl)tetrazolium chloride in cell biology?

This tetrazolium salt is widely used as a redox indicator in cell viability and cytotoxicity assays. It is reduced by metabolically active cells to formazan derivatives, which can be quantified spectrophotometrically. Key methodological steps include:

Q. How does the solubility of this compound influence experimental design?

The compound is water-soluble, enabling direct use in aqueous cell culture media. However, precipitation may occur in high-protein solutions. To mitigate this:

- Pre-filter the solution (0.2 µm pore size) before adding to cell cultures.

- Use freshly prepared solutions to avoid degradation, as stability decreases after 24 hours at 4°C .

Q. What analytical methods are recommended for characterizing the compound’s purity?

- HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity >90% .

- Mass spectrometry (ESI-MS) to confirm molecular weight (C₂₃H₁₉ClN₅O₂; calc. 448.88 g/mol) and detect impurities .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. cyano groups) affect its redox potential in complex biological systems?

The 4-methoxyphenyl groups enhance electron-donating capacity, accelerating reduction kinetics in aerobic conditions. In contrast, the 4-cyanophenyl group stabilizes the oxidized form, making the compound suitable for hypoxia-sensitive assays. Comparative studies with XTT and MTT show:

| Tetrazolium Salt | Reduction Rate (nmol/min/10⁶ cells) | Hypoxia Sensitivity |

|---|---|---|

| Target Compound | 12.5 ± 1.3 | Moderate |

| XTT | 8.2 ± 0.9 | Low |

| MTT | 15.7 ± 1.5 | High |

| Data derived from metabolic assays in HeLa cells under 5% O₂ . |

Q. How can contradictory data arise in biofilm quantification assays using this compound?

Discrepancies often stem from:

- Biofilm heterogeneity : Stratified metabolic activity in mature biofilms reduces formazan diffusion, leading to underestimation .

- Interference by extracellular polymers : Polysaccharides in biofilms may scavenge the compound, requiring pretreatment with DNase or protease to improve accuracy .

Q. What strategies optimize its use in high-throughput screening (HTS)?

- Dose-response calibration : Pre-test concentrations (0.1–1.0 mg/mL) to avoid cytotoxicity in prolonged assays .

- Automated readouts : Use microplate readers with 450–490 nm filters to detect formazan, correcting for background absorbance at 630 nm .

Methodological Challenges & Solutions

Q. How to address non-specific reduction in serum-containing media?

Serum albumin can reduce tetrazolium salts independently of cellular activity. Solutions include:

- Replacing serum with buffer during the assay phase.

- Including serum-only controls to subtract background signals .

Q. What are the critical storage conditions to maintain stability?

- Store lyophilized powder at -20°C in desiccated, light-protected vials.

- Avoid repeated freeze-thaw cycles of reconstituted solutions, which accelerate decomposition .

Comparative Studies

Q. How does this compound compare to TTC in microbial viability assays?

Unlike 2,3,5-triphenyltetrazolium chloride (TTC), which forms insoluble formazan, this compound produces water-soluble derivatives, enabling direct absorbance measurement without organic solvents. However, TTC has higher sensitivity in anaerobic bacteria due to its lower redox potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.